84-B10

Beschreibung

BenchChem offers high-quality 84-B10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 84-B10 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C25H22F3NO5 |

|---|---|

Molekulargewicht |

473.4 g/mol |

IUPAC-Name |

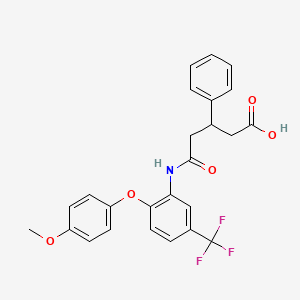

5-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)anilino]-5-oxo-3-phenylpentanoic acid |

InChI |

InChI=1S/C25H22F3NO5/c1-33-19-8-10-20(11-9-19)34-22-12-7-18(25(26,27)28)15-21(22)29-23(30)13-17(14-24(31)32)16-5-3-2-4-6-16/h2-12,15,17H,13-14H2,1H3,(H,29,30)(H,31,32) |

InChI-Schlüssel |

UMUXAMJXLBOQNN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC(CC(=O)O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 84-B10

For Researchers, Scientists, and Drug Development Professionals

Abstract

84-B10 is a novel, small-molecule 3-phenylglutaric acid derivative demonstrating significant therapeutic potential in preclinical models of acute kidney injury (AKI) and chronic kidney disease (CKD). Its primary mechanism of action involves the dual activities of inhibiting ferroptosis and activating the mitochondrial protease Lon protease 1 (LONP1). By mitigating mitochondrial dysfunction and oxidative stress, 84-B10 protects renal cells from injury, positioning it as a promising candidate for further drug development. This guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key data associated with 84-B10.

Core Mechanism of Action: Dual Inhibition of Ferroptosis and Activation of LONP1

84-B10 exerts its protective effects through a multi-faceted mechanism centered on the preservation of mitochondrial integrity and the prevention of iron-dependent lipid peroxidation, a hallmark of ferroptosis.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). 84-B10 has been shown to effectively inhibit ferroptosis induced by agents such as cisplatin (B142131).[1][2] This inhibition is achieved by:

-

Reversing Lipid Peroxidation: 84-B10 treatment reverses the accumulation of lipid peroxides in renal tubular cells.[2]

-

Restoring Key Ferroptosis Suppressors: The compound upregulates the expression of key ferroptosis suppressor proteins, which are often downregulated during cellular stress.[2]

Activation of Lon Protease 1 (LONP1)

LONP1 is an ATP-dependent serine peptidase located in the mitochondrial matrix that plays a crucial role in mitochondrial proteostasis.[3][4] 84-B10 has been identified as a novel activator of LONP1.[3][5][6] The activation of LONP1 by 84-B10 leads to:

-

Enhanced Proteolytic Activity: 84-B10 directly binds to the catalytic domain of LONP1, enhancing its peptidase activity. This has been confirmed by surface plasmon resonance studies, which show a strong binding affinity (KD = 312.5 nM).[5]

-

Degradation of Misfolded Proteins: Activated LONP1 promotes the degradation of misfolded or damaged proteins within the mitochondria, thereby maintaining mitochondrial protein homeostasis.[5]

-

Restoration of Mitochondrial Function: By clearing damaged proteins, 84-B10 helps to restore mitochondrial respiration and fatty acid β-oxidation.[1]

Signaling Pathways

The mechanism of 84-B10 can be visualized as a signaling cascade that originates with the activation of LONP1 and culminates in the suppression of ferroptotic cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of 84-B10.

Table 1: In Vitro Efficacy of 84-B10

| Parameter | Cell Line | Condition | Concentration Range | Result | Reference |

| Cell Viability | TKPT | Cisplatin-induced injury | 5-30 µmol/L | Dose-dependent increase in viability | [1] |

| LONP1 Activation | mPTCs | TGF-β1 stimulation | 5, 10, 20 µM | Increased LONP1 mRNA at 20 µM | [4][6] |

| Inhibition of Ferroptosis | TKPT | Cisplatin-induced injury | 10-100 μM | Dose-dependent inhibition | [1] |

Table 2: In Vivo Efficacy of 84-B10

| Animal Model | Condition | Dosage Range | Administration Route | Key Findings | Reference |

| Mouse | Cisplatin-induced AKI | 5 mg/kg | Not Specified | Protective effect against nephrotoxicity | Not Specified |

| Mouse | UUO, 5/6Nx, UIRI | 0.5-10 mg/kg/day | Not Specified | Attenuation of renal fibrosis | [4][6] |

| Mouse | Aristolochic acid nephropathy | 20 mg/kg | Not Specified | Attenuation of renal dysfunction | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature.

In Vivo Cisplatin-Induced Acute Kidney Injury Model

-

Animal Model: Male C57BL/6 mice are typically used.[7]

-

Induction of AKI: A single intraperitoneal injection of cisplatin (20-25 mg/kg) is administered.[8]

-

84-B10 Treatment: 84-B10 is administered, often prophylactically or therapeutically, at doses ranging from 5 to 20 mg/kg. The exact timing and route of administration should be clearly defined in the specific study protocol.[9]

-

Endpoint Analysis (72 hours post-cisplatin):

-

Blood Chemistry: Blood urea (B33335) nitrogen (BUN) and plasma creatinine (B1669602) levels are measured to assess renal function.[10]

-

Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate tubular injury, including brush border loss, tubular dilation, and cast formation.[10]

-

Immunohistochemistry: Staining for kidney injury markers such as KIM-1 and NGAL is performed.[10]

-

In Vitro Cell-Based Assays

-

Cell Line: TKPT (mouse proximal tubular epithelial cells) or HK2 (human proximal tubular epithelial cells) are commonly used.[1][6]

-

Cell Culture: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Treatment:

-

Assays:

-

Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay.[1]

-

Mitochondrial ROS Detection: Cells are incubated with MitoSOX Red, a fluorescent probe for mitochondrial superoxide, and analyzed by fluorescence microscopy.[1]

-

Western Blotting: Protein expression levels of key markers (e.g., LONP1, HMGCS2, fibrotic markers) are determined.[4][6]

-

Lipid Peroxidation Assay: Cellular lipid peroxidation is quantified using commercially available kits.

-

Conclusion and Future Directions

84-B10 represents a promising therapeutic candidate with a well-defined mechanism of action targeting mitochondrial dysfunction and ferroptosis in the context of kidney disease. Its ability to activate LONP1 and inhibit ferroptosis provides a strong rationale for its continued development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its long-term safety and efficacy in more complex preclinical models, and ultimately, translating these findings into clinical trials for the treatment of AKI and CKD. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of 84-B10 and related compounds.

References

- 1. Proposed mechanism of 84-B10 in protecting against AAN. AAs preferentially affect tubular epithelial cells, leading to mitochondrial and peroxisomal damage. Treatment with the LONP1 activator 84-B10 safeguards mitochondrial ultrastructure, restores mitochondrial respiration, mitochondrial fatty acid β-oxidation, and mitigates mitochondrial ROS in AAs-injured proximal tubular epithelial cells. Simultaneously, 84-B10 protects peroxisomal fatty acid β-oxidation and enhances peroxisomal catalase activity for the clearance of H2O2. This multifaceted protective mechanism contributes to the mitigation of AAN. LCFA, long-chain fatty acids; VLCFA, very long-chain fatty acids; BCFA, branched-chain fatty acids; MRC, mitochondrial respiration chain. [cjnmcpu.com]

- 2. A novel 3-phenylglutaric acid derivative (84-B10) alleviates cisplatin-induced acute kidney injury by inhibiting mitochondrial oxidative stress-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of LONP1 by 84-B10 alleviates aristolochic acid nephropathy <i>via</i> re-establishing mitochondrial and peroxisomal homeostasis [cjnmcpu.com]

- 4. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Lonp1 Activity by Small Compounds | MDPI [mdpi.com]

- 6. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease | EMBO Molecular Medicine [link.springer.com]

- 7. Experimental models of acute kidney injury for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Kahweol Ameliorates Cisplatin-Induced Acute Kidney Injury through Pleiotropic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

84-B10: A Novel Mitochondrial Modulator for Renal Protection - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: 84-B10 is an emerging therapeutic candidate showing significant promise in the treatment of acute kidney injury (AKI) and chronic kidney disease (CKD). This small molecule, a novel 3-phenylglutaric acid derivative, functions as a potent activator of the mitochondrial protease Lon protease 1 (LONP1). By modulating mitochondrial function, 84-B10 has been demonstrated to counteract oxidative stress-mediated ferroptosis, a key pathological mechanism in renal injury. This technical guide provides a comprehensive overview of the available scientific data on 84-B10, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Introduction and Discovery Context

84-B10, chemically identified as 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid, is a novel synthetic compound.[1] While the specific details of the initial discovery and lead optimization process are not extensively published, it has been developed and synthesized by Shanghai Medicilon Inc.[2][3] The primary therapeutic rationale for its development is the critical role of mitochondrial dysfunction in the pathophysiology of both AKI and CKD.[1] Mitochondria are increasingly recognized as a key therapeutic target for renal diseases, and 84-B10 represents a targeted approach to mitigate mitochondrial stress.[1]

Synthesis Pathway

Detailed, step-by-step synthesis protocols for 84-B10 are not publicly available. However, based on its chemical structure as a 3-phenylglutaric acid derivative, a general retrosynthetic analysis suggests a plausible synthetic route.

Caption: Plausible retrosynthetic approach for 84-B10 synthesis.

The synthesis would likely involve the coupling of a substituted aniline (B41778) derivative with a 3-phenylglutaric anhydride or a related dicarboxylic acid derivative. The final amide bond formation is a standard transformation in medicinal chemistry.

Mechanism of Action: Targeting Mitochondrial Homeostasis

The primary molecular target of 84-B10 is Lon protease 1 (LONP1), a highly conserved ATP-dependent protease located in the mitochondrial matrix.[1][3] LONP1 plays a crucial role in maintaining mitochondrial proteostasis by degrading misfolded, oxidized, and damaged proteins.

Signaling Pathway

84-B10's activation of LONP1 initiates a cascade of events that protect renal cells from injury, particularly from ferroptosis induced by agents like cisplatin.[1]

Caption: Proposed signaling pathway of 84-B10 in renal protection.

Pharmacokinetic Profile

Pharmacokinetic studies of 84-B10 have been conducted in rats, with some in silico predictions for human pharmacokinetics.[1][2]

Quantitative Data Summary

| Parameter | Value (in rats) | Method | Reference |

| Route of Administration | Intraperitoneal injection | In Vivo | [1][2] |

| Dose | 0.36 mg/kg and 5 mg/kg | In Vivo | [1][2] |

| Time to Max. Concentration (Tmax) | ~0.033 hours in most tissues | In Vivo | [3] |

| Tissue Distribution | Highest concentrations in intestine, stomach, liver, kidney, and lung | In Vivo | [1][3] |

| Elimination | Largely eliminated from most tissues at 8 hours | In Vivo | [1] |

Experimental Protocols

Pharmacokinetic Analysis in Rats:

A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method was developed for the quantification of 84-B10 in rat plasma and tissues.[1][2][3]

Caption: Workflow for pharmacokinetic analysis of 84-B10.

In Silico Modeling:

Physicochemical properties of 84-B10 were determined in silico to develop a physiologically based pharmacokinetic (PBPK) model using platforms like PK-Sim.[1][2] This modeling approach helps in predicting the pharmacokinetic profiles in different species, including humans, and in various disease states.[1]

Therapeutic Potential and Future Directions

Preclinical studies have demonstrated that 84-B10 exhibits a promising therapeutic effect with low toxicity in animal models of AKI and CKD.[1][3] Its novel mechanism of action, centered on the activation of LONP1 and the mitigation of mitochondrial stress, makes it a compelling candidate for further development. Future research should focus on:

-

Detailed elucidation of the synthesis pathway to enable large-scale production.

-

Comprehensive preclinical toxicology and safety pharmacology studies to support clinical translation.

-

Investigation of the efficacy of 84-B10 in a broader range of renal disease models.

-

Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers.

The development of 84-B10 highlights the potential of targeting mitochondrial pathways for the treatment of kidney diseases, a field with significant unmet medical needs.

References

Preliminary Studies on the Biological Activity of 84-B10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 84-B10, a novel 3-phenylglutaric acid derivative, has emerged as a promising therapeutic candidate for kidney diseases. It functions as a potent activator of Lon protease 1 (LONP1), a mitochondrial enzyme crucial for maintaining mitochondrial homeostasis.[1][2] This technical guide provides a comprehensive overview of the preliminary biological activities of 84-B10, with a focus on its protective effects against aristolochic acid nephropathy (AAN). The information presented herein is intended to support further research and development of this compound.

Core Biological Activity: LONP1 Activation

84-B10 has been identified as a direct activator of LONP1, a key regulator of mitochondrial protein quality control. This activation is central to the therapeutic effects of 84-B10, as it helps to mitigate mitochondrial and peroxisomal damage induced by toxins.[1][3]

Data Presentation

Pharmacokinetic Profile of 84-B10 in Rats

A study on the pharmacokinetic properties of 84-B10 in rats following a single intraperitoneal injection of 0.36 mg/kg provided the following key parameters:[3]

| Parameter | Value | Unit |

| Cmax | 257 | ng/mL |

| tmax | 0.17 | h |

| AUC(0-t) | 485.3 | ng/mLh |

| AUC(0-inf) | 510.9 | ng/mLh |

| t1/2 | 2.6 | h |

| Vz/F | 2.1 | L/kg |

| CL/F | 0.7 | L/h/kg |

Table 1: Main pharmacokinetic parameters of 84-B10 in rats after a single intraperitoneal injection of 0.36 mg/kg.[3]

In Vivo Efficacy in a Mouse Model of Aristotelic Acid Nephropathy (AAN)

While specific tabular data on the effects of 84-B10 on key markers of kidney injury in AAN mice (e.g., Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) (sCr) levels) are not available in the reviewed literature, studies report that 84-B10 treatment significantly attenuates the increases in these markers induced by aristolochic acid. Further quantitative data from these studies will be incorporated as it becomes available.

In Vitro Activity in Proximal Tubular Epithelial Cells (TKPT)

Similarly, detailed tabular data on the modulation of gene (Acox1, Abcd3, Cat) and protein (ACOX1, ABCD3) expression by 84-B10 in TKPT cells are not presented in the reviewed literature. However, it is reported that 84-B10 treatment leads to the restoration of their expression levels which are typically altered by aristolochic acid.

Experimental Protocols

Aristotelic Acid Nephropathy (AAN) Mouse Model

A common protocol to induce AAN in mice involves the following steps:

-

Animal Selection: Male C57BL/6 mice are typically used.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Induction of AAN: Aristotelic acid I (AAI) is administered via intraperitoneal (i.p.) injection. A common dosage regimen is 10 mg/kg/day for a period of 3 to 7 weeks.[4]

-

84-B10 Administration: 84-B10 is administered, often via i.p. injection, concurrently with or prior to the AAI challenge. The exact dosage and timing may vary depending on the study design.

-

Monitoring and Sample Collection: Body weight, BUN, and sCr levels are monitored. At the end of the study, kidneys are harvested for histological and molecular analysis.

Periodic Acid-Schiff (PAS) Staining for Kidney Tissue

PAS staining is used to assess kidney tissue morphology and the extent of tubular injury.

-

Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.

-

Deparaffinization and Hydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

-

Oxidation: Slides are immersed in 0.5% periodic acid solution for 5-10 minutes.

-

Rinsing: Rinse slides thoroughly with distilled water.

-

Schiff Reagent: Immerse slides in Schiff reagent for 15-30 minutes.

-

Washing: Wash slides in lukewarm running tap water for 10 minutes to develop the color.

-

Counterstaining: Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize nuclei.

-

Bluing: Rinse in a bluing reagent or running tap water.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.[3][5]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the analysis of gene expression (e.g., Acox1, Abcd3, Cat) in kidney tissue or cultured cells.

-

RNA Extraction: Isolate total RNA from tissue or cells using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene, and a SYBR Green master mix.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Western Blotting

This protocol is for the analysis of protein expression (e.g., ACOX1, ABCD3) in kidney tissue or cultured cells.

-

Protein Extraction: Lyse cells or tissue in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-ACOX1, anti-ABCD3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[2][6]

Mandatory Visualizations

Signaling Pathway of 84-B10 in Mitigating Aristotelic Acid Nephropathy

Caption: Proposed mechanism of 84-B10 in protecting against AAN.[3]

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo evaluation of 84-B10.

References

- 1. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 2. bio-rad.com [bio-rad.com]

- 3. mmpc.org [mmpc.org]

- 4. Aristolochic Acid Induces Chronic Kidney Disease in ACE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

In Vitro Characterization of 84-B10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

84-B10 is a novel small molecule, identified as a 3-phenylglutaric acid derivative, that has demonstrated significant potential as a therapeutic agent.[1][2][3] Extensive in vitro studies have characterized 84-B10 as a potent activator of the mitochondrial ATP-dependent protease, Lon protease 1 (LONP1).[4] This document provides a comprehensive technical overview of the in vitro characterization of 84-B10, including its binding affinity, functional activity, and mechanism of action. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the scientific community.

Core Properties of 84-B10

84-B10, with the chemical name 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid, was identified through computer-aided virtual screening as a promising modulator of LONP1.[1][2][5] Its primary mechanism of action is the activation of LONP1, a crucial protease for maintaining mitochondrial proteostasis, thereby protecting against cellular stress and dysfunction.[5][6]

Quantitative Data Summary

The in vitro activity of 84-B10 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (KD) | 312.5 nM | Surface Plasmon Resonance | [7] |

Table 1: Binding Affinity of 84-B10 for LONP1. The equilibrium dissociation constant (KD) indicates a strong binding interaction between 84-B10 and the LONP1 protease.

| Assay | Observation | Cell Line/System | Reference |

| LONP1 Protease Activity | Dose-dependent increase in the peptidase activity of LONP1. | Cell-free assay | [8] |

| TFAM Degradation | Promotes the degradation of the LONP1 substrate, mitochondrial transcription factor A (TFAM). | In vitro | [7] |

| Mitochondrial Function | Restores mitochondrial homeostasis and respiration in models of cellular injury. | TKPT cells | [9] |

| Peroxisomal Function | Restores peroxisomal fatty acid β-oxidation and redox balance in a LONP1-dependent manner. | In vitro | [2] |

| Cell Viability | Protects against cisplatin-induced and aristolochic acid-induced tubular epithelial cell injury. | TKPT cells | [5][9] |

Table 2: Functional In Vitro Activity of 84-B10. These findings highlight the ability of 84-B10 to modulate LONP1 activity and exert protective effects in cellular models of kidney disease.

Signaling Pathway and Mechanism of Action

84-B10 directly binds to and activates the catalytic domain of the LONP1 protease. Structural modeling and analysis have identified key interactions, including the formation of four conventional hydrogen bonds with TRP770, ASP852, LYS898, and GLY893, as well as a salt bridge with LYS898 within the protease.[2][7] This activation enhances the degradation of misfolded or damaged proteins within the mitochondria, a critical aspect of mitochondrial quality control. One of the key substrates of LONP1 is TFAM, and 84-B10 has been shown to promote its degradation.[7] The activation of LONP1 by 84-B10 leads to the restoration of mitochondrial and peroxisomal homeostasis, ultimately protecting cells from injury and ferroptosis.[2][3]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize 84-B10.

LONP1 Protease Activity Assay (Cell-Free)

This assay quantifies the ability of 84-B10 to directly activate the enzymatic activity of LONP1.

-

Reagents:

-

Recombinant human LONP1 protease

-

Fluorogenic di-peptide substrate (e.g., (Z-AA)2-Rh110)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT, 5 mM ATP)

-

84-B10 (dissolved in DMSO)

-

Bortezomib (LONP1 inhibitor, for control)

-

96-well black microplate

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer and the fluorogenic substrate.

-

Add varying concentrations of 84-B10 or control compounds (DMSO, Bortezomib) to the wells.

-

Initiate the reaction by adding recombinant LONP1 to each well.

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm for Rh110-based substrates) at regular time intervals.

-

Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.

-

Plot the rate of reaction against the concentration of 84-B10 to determine the dose-response relationship.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is utilized to measure the real-time binding kinetics and affinity between 84-B10 and LONP1.

-

Instrumentation:

-

Biacore or similar SPR instrument

-

Sensor chip (e.g., CM5)

-

-

Reagents:

-

Recombinant human LONP1

-

84-B10 (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

-

Procedure:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

-

Immobilize recombinant LONP1 onto the sensor surface via amine coupling. The protein is injected in the immobilization buffer until the desired immobilization level is reached.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

Inject a series of concentrations of 84-B10 (analyte) in running buffer over the immobilized LONP1 surface.

-

Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

-

Regenerate the sensor surface between analyte injections if necessary.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).

-

Cell-Based Assay for Protection Against Cisplatin-Induced Injury

This assay evaluates the protective effect of 84-B10 on renal tubular epithelial cells exposed to the nephrotoxic agent cisplatin (B142131).

-

Cell Line:

-

TKPT (murine proximal tubular epithelial cells) or similar

-

-

Reagents:

-

Cell culture medium (e.g., DMEM/F12)

-

Cisplatin

-

84-B10 (dissolved in DMSO)

-

Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)

-

Reagents for measuring mitochondrial reactive oxygen species (mtROS) (e.g., MitoSOX Red)

-

-

Procedure:

-

Seed TKPT cells in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of 84-B10 for a specified period (e.g., 2 hours).

-

Induce cellular injury by adding cisplatin to the medium and incubate for a further period (e.g., 24 hours).

-

Cell Viability Assessment:

-

Perform an MTT or CellTiter-Glo assay according to the manufacturer's instructions to quantify cell viability.

-

-

mtROS Measurement:

-

In a parallel set of experiments, load the cells with MitoSOX Red during the final stages of incubation.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader.

-

-

Analyze the data to determine the ability of 84-B10 to rescue cells from cisplatin-induced toxicity and reduce mtROS production.

-

Conclusion

The in vitro characterization of 84-B10 has robustly established it as a direct activator of the mitochondrial protease LONP1. The quantitative data on its binding affinity and functional modulation of LONP1 activity, coupled with its protective effects in cellular models of kidney injury, underscore its potential as a novel therapeutic candidate. The detailed protocols provided herein offer a foundation for further research into the biological activities and therapeutic applications of 84-B10.

References

- 1. mdpi.com [mdpi.com]

- 2. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and In Vivo Pharmacokinetic Evaluation of 84-B10, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation of LONP1 by 84-B10 alleviates aristolochic acid nephropathy <i>via</i> re-establishing mitochondrial and peroxisomal homeostasis [cjnmcpu.com]

- 6. LONP1 alleviates ageing‐related renal fibrosis by maintaining mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease | EMBO Molecular Medicine [link.springer.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

84-B10 structural analogs and derivatives

Our comprehensive search for "84-B10" did not yield any specific information related to a chemical compound, biological agent, or therapeutic candidate. The search results were broad and unrelated to the context of drug development, structural analogs, or signaling pathways.

It is highly probable that "84-B10" is an internal project code, a misnomer, or a compound not yet disclosed in publicly available scientific literature or databases. Without a definitive identification of the core compound, it is not possible to generate the requested in-depth technical guide on its structural analogs and derivatives.

We recommend verifying the identifier "84-B10" for accuracy and providing a more specific chemical name, CAS number, or a reference to a relevant publication. Once a verifiable starting point is established, we will be able to proceed with a thorough analysis and generate the requested technical documentation, including data tables, experimental protocols, and pathway diagrams.

Unveiling the Target of 84-B10: A Technical Guide to the Identification and Validation of a Novel LONP1 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target identification and validation of 84-B10, a novel small molecule—5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid. Initially identified through computational screening, 84-B10 has been characterized as a potent activator of the mitochondrial Lon protease 1 (LONP1). This document details the experimental methodologies employed to confirm LONP1 as the direct target of 84-B10 and to validate its mechanism of action. Key validation techniques, including cell-free protease activity assays, surface plasmon resonance (SPR) for binding kinetics, and cellular assays demonstrating downstream effects on mitochondrial homeostasis and ferroptosis, are presented. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and development focused on mitochondrial therapeutic targets.

Introduction: The Therapeutic Potential of 84-B10

84-B10 is a novel 3-phenylglutaric acid derivative that has demonstrated significant therapeutic promise in preclinical models of acute kidney injury (AKI) and chronic kidney disease (CKD).[1][2] Its protective effects are rooted in its ability to modulate mitochondrial function, a critical factor in cellular health and disease. The primary molecular target of 84-B10 has been identified as Lon protease 1 (LONP1), an ATP-dependent serine protease located in the mitochondrial matrix.[1][3]

LONP1 plays a crucial role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins, thereby preventing the accumulation of toxic protein aggregates.[4][5] It is also involved in the regulation of mitochondrial DNA maintenance and the cellular stress response.[3] Dysregulation of LONP1 activity has been implicated in a variety of pathologies, including cancer and metabolic disorders.[1] 84-B10 acts as an activator of LONP1, enhancing its proteolytic activity. This mechanism of action represents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.[1][3]

Target Identification: Pinpointing LONP1

The initial identification of LONP1 as the putative target of 84-B10 was accomplished through a computer-aided virtual screening approach. This was followed by rigorous experimental validation to confirm the direct interaction and functional modulation.

In Silico Screening: A Hypothesis-Driven Approach

Molecular docking simulations were employed to screen a library of small molecules for their potential to bind to the catalytic domain of human LONP1.[6][7] 84-B10 was identified as a high-scoring candidate, suggesting a favorable binding interaction with the protease.[6]

Experimental Workflow for Target Identification

The workflow for identifying LONP1 as the target of 84-B10 involved a multi-step process, beginning with computational methods and progressing to direct biochemical and biophysical validation.

References

- 1. mdpi.com [mdpi.com]

- 2. In Silico and In Vivo Pharmacokinetic Evaluation of 84-B10, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of Lonp1 Activity by Small Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteomic analysis demonstrates the role of the quality control protease LONP1 in mitochondrial protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LONP1 targets HMGCS2 to protect mitochondrial function and attenuate chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Phase Research of LCB84 (TROP2-ADC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase research and preclinical development of LCB84, a next-generation antibody-drug conjugate (ADC) targeting Trophoblast Cell Surface Antigen 2 (TROP2). LCB84 is engineered for enhanced tumor-selective killing and has demonstrated promising anti-tumor activity in various solid tumor models.

Core Components and Structure of LCB84

LCB84 is a sophisticated biopharmaceutical composed of three primary components: a humanized monoclonal antibody, a potent cytotoxic payload, and a proprietary cleavable linker.

-

Antibody: Hu2G10, a humanized IgG1 monoclonal antibody that selectively targets the ADAM10-activated form of TROP2, which is predominantly expressed on transformed cancer cells.[1][2]

-

Payload: Monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[3][4]

-

Linker and Conjugation: LCB84 utilizes a plasma-stable, β-glucuronidase-cleavable linker.[1][3][5] This linker is designed to be stable in circulation and release the MMAE payload upon cleavage by β-glucuronidase, an enzyme overexpressed in the lysosomal compartment of tumor cells. The site-specific conjugation technology, ConjuAll™, ensures a homogenous drug-to-antibody ratio (DAR) of 4.[1][5]

Mechanism of Action

The mechanism of action of LCB84 involves a multi-step, tumor-targeted process designed to maximize efficacy while minimizing off-target toxicity.

-

Binding: The Hu2G10 antibody component of LCB84 binds with high affinity to TROP2 expressed on the surface of tumor cells.[3]

-

Internalization: Upon binding, the LCB84-TROP2 complex is internalized by the tumor cell via endocytosis.[3]

-

Payload Release: Inside the cell, the complex is trafficked to the lysosome, where the high concentration of β-glucuronidase cleaves the linker, releasing the active MMAE payload.[3][5]

-

Cytotoxicity: The released MMAE disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[3]

-

Bystander Effect: The cell-permeable nature of MMAE allows it to diffuse out of the targeted cancer cell and kill neighboring TROP2-negative tumor cells, a phenomenon known as the bystander effect.[5][6]

Preclinical Efficacy

LCB84 has demonstrated potent and superior anti-tumor activity across a range of preclinical solid tumor models compared to other TROP2-targeting ADCs.

LCB84 exhibited potent cytotoxicity in various TROP2-expressing solid cancer cell lines. The Sulforhodamine B (SRB) colorimetric assay was utilized to determine cell viability.

| Cancer Type | Cell Lines |

| Pancreatic Cancer | BxPC-3, Capan-1, Patu8988s |

| Gastric Cancer | NCI-N87, SNU-601 |

| Triple-Negative Breast Cancer | MDA-MB-468 |

| Breast Cancer | JIMT-1 |

| Non-Small Cell Lung Cancer | HCC827, NCI-H1781, Calu-3 |

| Ovarian Cancer | OVCAR-3 |

| Colorectal Cancer | HT-29, COLO205 |

| Data sourced from preclinical study presentations.[1] |

LCB84 has shown superior anti-cancer efficacy in cell line-derived xenograft (CDX) models compared to competitor ADCs like Trodelvy (sacituzumab govitecan) and DS-1062BS (datopotamab deruxtecan).[1]

| Tumor Model | Key Findings |

| Triple-Negative Breast Cancer (TNBC) | MED confirmed as a single dose of 2 mg/kg and repeated doses of 1 mg/kg.[1] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Superior efficacy compared to competitor ADCs.[1] |

| Non-Small Cell Lung Cancer (NSCLC) | Superior efficacy compared to competitor ADCs.[1] |

| Gastric Cancer (GC) | Superior efficacy compared to competitor ADCs.[1] |

| Colorectal Cancer (CRC) | Superior efficacy compared to competitor ADCs.[1] |

| MED: Minimum Effective Dose |

Safety and Pharmacokinetics

Preclinical safety studies in cynomolgus monkeys, which have robust cross-reactivity with LCB84, have indicated a favorable safety profile.

| Parameter | Observation |

| Tolerability | Repeated doses of 10 mg/kg were well-tolerated.[1] |

| Key Toxicities | Absence of skin toxicity and hematological toxicities (neutropenia, thrombocytopenia) commonly seen with other ADCs.[1] |

| Therapeutic Index (TI) | Calculated TI (MTD/MED) of ~30 for a single dose and ~40 for repeat dosing.[1][4][7] |

| Pharmacokinetics | Stable preclinical PK profile with minimal payload loss over time.[5][6] |

| MTD: Maximum Tolerated Dose; MED: Minimum Effective Dose |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines the general protocols used in the evaluation of LCB84.

-

Assay: Sulforhodamine B (SRB) colorimetric assay.

-

Procedure:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with serial dilutions of LCB84 or control articles.

-

Following a specified incubation period (e.g., 72-96 hours), cells are fixed with trichloroacetic acid (TCA).

-

Plates are washed, and fixed cells are stained with SRB solution.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

Absorbance is read on a plate reader to determine cell viability relative to untreated controls.

-

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude).

-

Procedure:

-

Human cancer cells (e.g., MDA-MB-468 for TNBC, Capan-1 for pancreatic cancer) are subcutaneously implanted into the flank of the mice.[1]

-

Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

Mice are randomized into treatment groups (vehicle control, LCB84, competitor ADCs).

-

LCB84 is administered intravenously at specified doses and schedules (e.g., single dose or QWx3 - once weekly for three weeks).[1]

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Efficacy is determined by assessing tumor growth inhibition (TGI).

-

-

Animal Model: Cynomolgus monkeys.

-

Procedure:

-

Animals are administered LCB84 intravenously at various dose levels.

-

A comprehensive set of safety parameters are monitored, including clinical observations, body weight, food consumption, hematology, and clinical chemistry.

-

At the end of the study, a full necropsy and histopathological examination are performed to identify any target organs of toxicity.

-

Conclusion and Future Directions

LCB84 is a promising, next-generation TROP2-targeting ADC with a differentiated design that leverages a tumor-selective antibody and a cleavable linker system for targeted payload delivery. Preclinical data have demonstrated superior efficacy and a favorable safety profile compared to other ADCs in its class. These encouraging results have supported its advancement into clinical development. A first-in-human Phase 1/2 clinical trial (NCT05941507) is currently underway to evaluate the safety and efficacy of LCB84 in patients with advanced solid tumors, both as a single agent and in combination with an anti-PD-1 inhibitor.[4]

References

- 1. mediterranea-theranostic.com [mediterranea-theranostic.com]

- 2. Abstract 328: LCB84, a TROP2-targeted ADC, for treatment of solid tumors that express TROP-2 using the hu2G10 tumor-selective anti-TROP2 monoclonal antibody, a proprietary site-directed conjugation technology and plasma-stable tumor-selective linker chemistry | Semantic Scholar [semanticscholar.org]

- 3. Facebook [cancer.gov]

- 4. Trop2-targeted therapies in solid tumors: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Pharmacokinetics of 84-B10

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of 84-B10, a novel drug candidate with potential therapeutic applications in acute kidney injury (AKI) and chronic kidney disease (CKD). 84-B10 is a 3-phenylglutaric acid derivative that functions as an activator of the mitochondrial protease Lon protease 1 (LONP1).[1][2] Its mechanism of action involves the attenuation of mitochondrial damage and oxidative stress, thereby inhibiting cisplatin-induced tubular ferroptosis.[3]

Core Compound Information

| Property | Value |

| Compound Name | 84-B10 |

| Chemical Class | 3-phenylglutaric acid derivative[1][2][3] |

| Molecular Formula | C25H22F3NO5[4] |

| CAS Number | 698346-43-9[4] |

| Mechanism of Action | LONP1 activator[1][2], Ferroptosis Inhibitor[3] |

| Therapeutic Area | Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD)[1][2] |

| Pathway | Apoptosis[4] |

In Vivo Pharmacokinetics in Rats

A study in rats following a single intraperitoneal injection of 84-B10 (0.36 mg/kg) revealed rapid absorption.[1] The study indicated no significant gender differences in the absorption of the compound.[1]

Plasma Pharmacokinetic Parameters

| Parameter | Value | Unit |

| Cmax | 257 | ng/mL[1] |

| Tmax | 0.17 | h[1] |

Tissue Distribution

The distribution of 84-B10 was observed to be highest in the intestine, stomach, liver, kidney, and lung, which is consistent with the high expression of LONP1 in these tissues.[1] In most tissues, the compound was eliminated within 8 hours.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study

The pharmacokinetic profile of 84-B10 was determined in rats.[1] The following provides a summary of the experimental workflow.

A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method was employed for the analysis of 84-B10 in biological matrices.[1]

Analytical Method Validation

The UHPLC-MS/MS method was validated for linearity, precision, accuracy, matrix effect, and recovery.[1]

| Parameter | Result |

| Linearity (r) | > 0.99[1] |

| Precision and Accuracy (RSD and RE) | < 15%[1] |

| Matrix Effect (RSD) | 3.68% (84-B10), 12.2% (IS)[1] |

| Recovery | 92% to 95% (84-B10), 85% (IS)[1] |

Signaling Pathway and Mechanism of Action

84-B10 exerts its protective effects in kidney injury through the activation of LONP1, which in turn mitigates mitochondrial dysfunction and inhibits ferroptosis.[1][3][5]

In models of cisplatin-induced AKI, 84-B10 has been shown to restore mitochondrial structural integrity and function, attenuate mitochondrial reactive oxygen species (mtROS)-induced oxidative stress, and consequently inhibit tubular epithelial cell ferroptosis in a dose-dependent manner.[3]

In Silico Physicochemical Properties and PBPK Modeling

In silico methods were utilized to determine the physicochemical properties of 84-B10.[1][2] This data, in conjunction with physiological parameters, was used to develop a physiologically based pharmacokinetic (PBPK) model.[2] This model was subsequently used to predict the pharmacokinetic profiles in both healthy individuals and patients with chronic kidney disease to inform potential clinical dosing.[2] The predicted Cmax in CKD patients after a single 0.41 mg/kg dose was approximately 3250 ng/mL, with a steady-state Cmax of 1360 ng/mL after multiple doses.[2]

References

- 1. In Silico and In Vivo Pharmacokinetic Evaluation of 84-B10, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 84-B10 - Immunomart [immunomart.com]

- 5. Activation of LONP1 by 84-B10 alleviates aristolochic acid nephropathy via re-establishing mitochondrial and peroxisomal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 84-B10: A Novel LONP1 Activator in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecule 84-B10 and its emerging role in cellular signaling pathways. The information presented is based on preclinical research and aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, experimental validation, and potential therapeutic applications.

Core Function and Mechanism of Action

84-B10 has been identified as a potent activator of Lon peptidase 1 (LONP1), a mitochondrial matrix protease that plays a crucial role in mitochondrial quality control.[1] By activating LONP1, 84-B10 has been shown to protect against aristolochic acid nephropathy (AAN), a form of kidney disease.[1] The protective effects of 84-B10 are multifaceted, primarily involving the safeguarding of mitochondrial and peroxisomal function.[1]

The proposed mechanism of action for 84-B10 in protecting against AAN involves several key cellular pathways:

-

Mitochondrial Protection: 84-B10 treatment helps to preserve the ultrastructure of mitochondria and restores mitochondrial respiration. It also enhances mitochondrial fatty acid β-oxidation and mitigates the production of mitochondrial reactive oxygen species (ROS).[1]

-

Peroxisomal Protection: In addition to its effects on mitochondria, 84-B10 also supports peroxisomal fatty acid β-oxidation and boosts the activity of peroxisomal catalase, an enzyme critical for the detoxification of hydrogen peroxide (H₂O₂).[1]

These actions collectively contribute to the alleviation of cellular damage induced by aristolochic acids.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on 84-B10.

Table 1: Gene Expression Changes with 84-B10 Treatment in an AAN Model

| Comparison Group | Number of Downregulated Genes | Number of Upregulated Genes | Common Genes |

| AAI vs. Vehicle | 3317 | - | 443 |

| AAI + 84-B10 vs. AAI | - | 510 | 443 |

| Data based on RNA-seq analysis with a fold change ≥ 1.5 or ≤ 0.67 and a Q value < 0.05. AAI refers to Aristolochic Acid I.[1] |

Table 2: Effect of 84-B10 on Peroxisomal Gene and Protein Expression

| Target | Treatment Group | Change in mRNA Expression | Change in Protein Expression |

| Acox1 | AAI + 84-B10 | Increased | Increased |

| Abcd3 | AAI + 84-B10 | Increased | Increased |

| Cat | AAI + 84-B10 | Increased | Not specified |

| Acox1: Acyl-CoA oxidase 1; Abcd3: ATP-binding cassette sub-family D member 3; Cat: Catalase.[1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of 84-B10 and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of 84-B10 in cellular protection.

Caption: In vitro experimental workflow for evaluating 84-B10.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

-

Cell Line: TKPT (proximal tubular epithelial cells) are utilized.

-

Pre-treatment: Cells are pre-treated with 84-B10 at a concentration of 20 μmol·L⁻¹ for 2 hours.[1]

-

Induction of Injury: Following pre-treatment, cells are exposed to Aristolochic Acid I (AAI) at a concentration of 5 μg·mL⁻¹ for 24 hours to induce cellular damage.[1]

Western Blotting Analysis

-

Objective: To determine the protein expression levels of key peroxisomal markers.

-

Procedure:

-

Cell lysates are prepared from the different treatment groups.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against ACOX1 and ABCD3.

-

A secondary antibody conjugated to a detection enzyme is used for visualization.

-

Bands are quantified using densitometry.[1]

-

Hydrogen Peroxide (H₂O₂) Concentration Assay

-

Objective: To measure the levels of oxidative stress.

-

Procedure:

-

The concentration of H₂O₂ in the cell culture supernatant or cell lysates is measured using a commercially available kit.

-

The assay is typically based on a colorimetric or fluorometric reaction.[1]

-

Transmission Electron Microscopy (TEM)

-

Objective: To visualize the ultrastructure of mitochondria.

-

Procedure:

-

Cells or kidney tissue samples are fixed, dehydrated, and embedded in resin.

-

Ultrathin sections are cut and stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate).

-

Sections are examined under a transmission electron microscope to assess mitochondrial morphology.[1]

-

Mitochondrial injury can be scored based on a standardized scoring system.[1]

-

RNA Sequencing (RNA-seq)

-

Objective: To perform a comprehensive analysis of gene expression changes.

-

Procedure:

-

Total RNA is extracted from kidney tissues of different treatment groups.

-

RNA quality is assessed, and libraries are prepared for sequencing.

-

Sequencing is performed on a high-throughput sequencing platform.

-

Bioinformatic analysis is conducted to identify differentially expressed genes and perform pathway analysis, such as Gene Set Enrichment Analysis (GSEA).[1]

-

This technical guide provides a foundational understanding of 84-B10. Further research is warranted to fully elucidate its therapeutic potential and expand its application to other diseases involving mitochondrial and peroxisomal dysfunction.

References

Methodological & Application

Application Notes and Protocols for B16-F10 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the culture and use of the B16-F10 murine melanoma cell line, a widely utilized model in cancer research and for the development of novel therapeutics.

Cell Line Characteristics

The B16-F10 cell line is a subclone of the B16 mouse melanoma, selected for its high metastatic potential, particularly to the lungs.[1][2][3] Originating from a C57BL/6 mouse, these cells are adherent and exhibit a mixture of spindle-shaped and epithelial-like morphology.[1][2][3][4][5] They are a valuable tool for studying melanoma progression, metastasis, and for evaluating the efficacy of anti-cancer agents.[1]

Quantitative Cell Culture Data

A summary of key quantitative parameters for B16-F10 cell culture is provided below for easy reference and experimental planning.

| Parameter | Value | Notes |

| Doubling Time | Approximately 17 - 21 hours | Can vary based on culture conditions and medium composition.[1][6][7][8] |

| Seeding Density | 1 to 2 x 10⁴ cells/cm² | Recommended for routine passaging. |

| Subcultivation Ratio | 1:2 to 1:4 | Adjust based on confluence and experimental needs.[1][4] |

| Cell Size | Approximately 15.4 µm | |

| Cryopreservation Density | 1 - 5 x 10⁶ cells/mL |

Experimental Protocols

Detailed methodologies for key experiments involving the B16-F10 cell line are outlined below.

Protocol 1: Thawing of Cryopreserved B16-F10 Cells

This protocol describes the proper procedure for reviving cryopreserved B16-F10 cells to ensure optimal viability.

Materials:

-

Cryovial of B16-F10 cells

-

Complete growth medium (pre-warmed to 37°C)

-

37°C water bath

-

Sterile centrifuge tubes (15 mL)

-

Personal protective equipment (PPE)

Procedure:

-

Rapidly thaw the cryovial by gentle agitation in a 37°C water bath for approximately 2 minutes.[2] To minimize contamination risk, avoid submerging the O-ring and cap.[2]

-

Wipe the exterior of the vial with 70% ethanol before opening in a sterile biological safety cabinet.

-

Transfer the thawed cell suspension into a 15 mL centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.[2]

-

Centrifuge the cell suspension at approximately 150 to 400 x g for 8 to 12 minutes.[2]

-

Carefully aspirate and discard the supernatant.

-

Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the resuspended cells into a new culture flask at the recommended seeding density.

-

Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.[1]

Protocol 2: Subculturing of Adherent B16-F10 Cells

This protocol details the steps for passaging B16-F10 cells to maintain logarithmic growth.

Materials:

-

Confluent flask of B16-F10 cells

-

Complete growth medium

-

Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile

-

Trypsin-EDTA solution (e.g., 0.25%)

-

Sterile culture flasks

-

Inverted microscope

Procedure:

-

Aspirate and discard the culture medium from the flask.

-

Briefly rinse the cell layer with D-PBS to remove any residual serum that may inhibit trypsin activity.[2]

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask, ensuring the cell layer is completely covered.[2]

-

Observe the cells under an inverted microscope until the cell layer is dispersed (typically within 5 to 15 minutes).[2] To facilitate detachment, the flask can be placed in a 37°C incubator.[2]

-

Once the cells are detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer an appropriate aliquot of the cell suspension to new culture flasks containing fresh, pre-warmed complete growth medium at the desired subcultivation ratio (e.g., 1:2 to 1:4).[1][4]

-

Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO₂.[1]

Protocol 3: Cryopreservation of B16-F10 Cells

This protocol outlines the procedure for freezing B16-F10 cells for long-term storage.

Materials:

-

B16-F10 cells in logarithmic growth phase

-

Complete growth medium

-

Cryopreservation medium (e.g., 60% basal medium, 30% FBS, 10% DMSO)[4]

-

Sterile cryovials

-

Controlled-rate freezing container or isopropanol (B130326) chamber

Procedure:

-

Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.

-

Determine the viable cell count using a hemocytometer or automated cell counter.

-

Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium at a density of 1-5 x 10⁶ viable cells/mL.

-

Aliquot the cell suspension into sterile cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours to ensure a slow cooling rate of approximately -1°C per minute.[1]

-

For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.[1]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.

Caption: General workflow for B16-F10 cell culture and experimentation.

Caption: Simplified MAPK signaling pathway relevant to melanoma.

Caption: Simplified PI3K/AKT signaling pathway in melanoma.

References

- 1. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]

- 2. atcc.org [atcc.org]

- 3. ebiohippo.com [ebiohippo.com]

- 4. elabscience.com [elabscience.com]

- 5. 2.1. Cell Culture [bio-protocol.org]

- 6. Cellosaurus cell line B16-F10 (CVCL_0159) [cellosaurus.org]

- 7. researchgate.net [researchgate.net]

- 8. A characterization of four B16 murine melanoma cell sublines molecular fingerprint and proliferation behavior - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 84-B10 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

84-B10 is a novel small molecule, specifically a 3-phenylglutaric acid derivative, that has demonstrated significant therapeutic potential in preclinical animal models of kidney disease. It functions as an activator of Lon protease 1 (LONP1), a mitochondrial protease critical for mitochondrial quality control and cellular homeostasis. Activation of LONP1 by 84-B10 has been shown to confer protection against both acute kidney injury (AKI) and chronic kidney disease (CKD), highlighting its promise as a new therapeutic agent. These application notes provide a summary of the available data and detailed protocols for the use of 84-B10 in relevant animal models.

Mechanism of Action

84-B10's primary mechanism of action is the activation of the mitochondrial protease LONP1. LONP1 plays a crucial role in maintaining mitochondrial health by degrading oxidized and misfolded proteins within the mitochondrial matrix. In the context of kidney injury, which is often associated with mitochondrial dysfunction and oxidative stress, the activation of LONP1 by 84-B10 is thought to enhance the clearance of damaged proteins, thereby preserving mitochondrial function and protecting renal cells from injury and apoptosis.

Applications in Animal Models

Preclinical studies have successfully utilized 84-B10 in rat models of both acute and chronic kidney disease. The primary models include:

-

Cisplatin-Induced Acute Kidney Injury (AKI): A widely used model that mimics drug-induced nephrotoxicity.

-

Unilateral Ureteral Obstruction (UUO)-Induced Chronic Kidney Disease (CKD): A model of renal fibrosis and progressive kidney disease.

-

5/6 Nephrectomy (5/6Nx)-Induced Chronic Kidney Disease (CKD): A model of CKD resulting from a reduction in renal mass.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of 84-B10 in rats.

Table 1: Pharmacokinetic Parameters of 84-B10 in Rats

| Parameter | Value (Mean) | Units |

| Dosage | 0.36 | mg/kg |

| Route of Administration | Intraperitoneal | - |

| tmax (Time to Peak Concentration) | 0.17 | h |

| Cmax (Peak Plasma Concentration) | 257 | ng/mL |

Data obtained from a study in Sprague-Dawley rats.[1]

Table 2: Tissue Distribution of 84-B10 in Rats

| Tissue | Concentration (ng/g or ng/mL) at 0.5h post-injection |

| Kidney | ~1200 |

| Liver | ~800 |

| Heart | ~400 |

| Lung | ~350 |

| Spleen | ~300 |

| Plasma | ~200 |

Approximate values extrapolated from tissue distribution graphs.[1]

Experimental Protocols

Below are detailed protocols for the application of 84-B10 in established animal models of kidney disease.

Protocol 1: 84-B10 in a Cisplatin-Induced AKI Rat Model

Objective: To evaluate the protective effect of 84-B10 against cisplatin-induced acute kidney injury.

Animal Model: Male Sprague-Dawley rats (200-250g).

Materials:

-

84-B10

-

Vehicle for 84-B10 (e.g., 0.5% carboxymethylcellulose sodium)

-

Saline (0.9% NaCl)

-

Standard laboratory equipment for animal handling and injections.

Experimental Workflow:

Procedure:

-

Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide animals into the following groups:

-

Control Group: Vehicle + Saline

-

Cisplatin Group: Vehicle + Cisplatin

-

84-B10 Treatment Group: 84-B10 + Cisplatin

-

-

Treatment:

-

Administer 84-B10 or vehicle via intraperitoneal (i.p.) injection daily for a specified number of days before cisplatin administration. A suggested dose is based on pharmacokinetic studies (e.g., 0.36 mg/kg), but dose-response studies are recommended.[1]

-

-

AKI Induction:

-

On the designated day, induce AKI by a single i.p. injection of cisplatin (typically 5-7 mg/kg). The control group receives a corresponding volume of saline.

-

-

Post-Induction:

-

Continue daily administration of 84-B10 or vehicle.

-

-

Sample Collection:

-

At 72 hours post-cisplatin injection, euthanize the animals.

-

Collect blood samples for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

-

Harvest kidneys for histopathological analysis (e.g., H&E and PAS staining), immunohistochemistry (e.g., for markers of apoptosis like cleaved caspase-3), and molecular analysis (e.g., Western blot for LONP1 expression).

-

Protocol 2: 84-B10 in a Unilateral Ureteral Obstruction (UUO) CKD Rat Model

Objective: To assess the efficacy of 84-B10 in mitigating renal fibrosis in a UUO model.

Animal Model: Male Sprague-Dawley rats (200-250g).

Materials:

-

84-B10

-

Vehicle for 84-B10

-

Surgical instruments for laparotomy and ureteral ligation.

-

Anesthetics (e.g., isoflurane, ketamine/xylazine).

Procedure:

-

Anesthesia and Surgery:

-

Anesthetize the rat.

-

Perform a midline abdominal incision to expose the left ureter.

-

Ligate the left ureter at two points using silk sutures.

-

Close the incision in layers. Sham-operated animals undergo the same procedure without ureteral ligation.

-

-

Grouping:

-

Sham Group

-

UUO + Vehicle Group

-

UUO + 84-B10 Treatment Group

-

-

Treatment:

-

Begin daily i.p. administration of 84-B10 or vehicle one day after surgery and continue for the duration of the study (typically 7-14 days).

-

-

Sample Collection:

-

At the end of the study period, euthanize the animals.

-

Harvest the obstructed (left) and contralateral (right) kidneys.

-

Process kidney tissue for analysis of fibrotic markers (e.g., Masson's trichrome staining for collagen, immunohistochemistry for α-SMA and fibronectin) and molecular analysis of pro-fibrotic signaling pathways.

-

Safety and Toxicology

Preclinical studies have indicated that 84-B10 has low toxicity and a wide therapeutic window, making it a promising candidate for further development.[1] However, comprehensive toxicology studies are necessary to fully characterize its safety profile before clinical application.

Conclusion

84-B10 is a novel LONP1 activator with demonstrated efficacy in preclinical rodent models of both acute and chronic kidney disease. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound. Further studies are warranted to explore its mechanism of action in greater detail, optimize dosing regimens, and evaluate its efficacy in other models of kidney disease.

References

Application Notes and Protocols for KEYNOTE-B10 Clinical Trial

Refining the Inquiry: "84-B10" as the KEYNOTE-B10 Clinical Trial

Initial research indicates that "84-B10" does not refer to a specific therapeutic agent but rather to the KEYNOTE-B10 clinical trial. This Phase IV study investigated the efficacy and safety of a combination therapy for patients with recurrent or metastatic head and neck squamous cell carcinoma (R/M HNSCC). The trial focused on the first-line treatment of this patient population with a regimen of pembrolizumab (B1139204) in combination with carboplatin (B1684641) and paclitaxel (B517696).[1][2][3]

These application notes provide a detailed overview of the dosage and administration protocols for the therapeutic agents used in the KEYNOTE-B10 trial, intended for researchers, scientists, and professionals in drug development.

Therapeutic Agents

The KEYNOTE-B10 trial protocol involves the administration of three drugs:

-

Pembrolizumab: A humanized monoclonal antibody that acts as a PD-1 inhibitor, a type of immunotherapy.

-

Carboplatin: A platinum-based chemotherapy agent.

-

Paclitaxel: A taxane-based chemotherapy agent.

Dosage and Administration

The following table summarizes the dosage and administration schedule for each drug as investigated in the KEYNOTE-B10 trial.

| Drug | Dosage | Administration | Cycle Schedule |

| Pembrolizumab | 200 mg | Intravenous (IV) infusion over 30 minutes | Every 3 weeks |

| Carboplatin | Area Under the Curve (AUC) 5 | Intravenous (IV) infusion | Every 3 weeks for up to 6 cycles |

| Paclitaxel | 175 mg/m² | Intravenous (IV) infusion | Every 3 weeks for up to 6 cycles |

Note: The administration of carboplatin and paclitaxel was typically limited to a maximum of six cycles, while pembrolizumab could be continued for up to 35 cycles or until disease progression or unacceptable toxicity.

Experimental Protocols

Patient Eligibility

The KEYNOTE-B10 study enrolled adult patients with histologically or cytologically confirmed R/M HNSCC who had not received prior systemic therapy for their recurrent or metastatic disease.[2] Key inclusion criteria included measurable disease according to RECIST v1.1 and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[2]

Treatment Protocol Workflow

The following diagram illustrates the general workflow for patient treatment within the KEYNOTE-B10 trial.

Caption: Workflow of the KEYNOTE-B10 treatment protocol.

Efficacy and Safety Evaluation

The primary outcome of the KEYNOTE-B10 trial was the objective response rate (ORR).[1] Secondary outcomes included duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[1] Safety and tolerability were also monitored throughout the study. The combination therapy demonstrated an objective response rate of 42%.[1]

Signaling Pathway

The mechanism of action for the combination therapy involves two distinct pathways:

-

Chemotherapy (Carboplatin and Paclitaxel): These agents induce cytotoxic effects on rapidly dividing cancer cells, leading to tumor cell death.

-

Immunotherapy (Pembrolizumab): Pembrolizumab blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells. This action restores the ability of the immune system to recognize and attack cancer cells.

The following diagram illustrates the synergistic anti-tumor effect.

Caption: Mechanism of action for the combination therapy.

References

Application Notes and Protocols for the Quantification of 84-B10

Disclaimer: 84-B10 is a hypothetical small molecule analyte. The following application notes and protocols are provided as illustrative examples of analytical methods for its quantification and are based on established techniques for small molecule analysis.

Application Note 1: Quantitative Analysis of 84-B10 in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and drug metabolism (DMPK) studies.

Introduction: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for the quantification of small molecules in complex biological matrices.[1][2] This method is considered the gold standard for bioanalytical studies due to its high specificity, which is achieved by monitoring a specific precursor-to-product ion transition for the analyte of interest.[3] This application note describes a robust and validated LC-MS/MS method for the determination of 84-B10 concentrations in human plasma, suitable for supporting preclinical and clinical development programs.[4]

Experimental Protocol:

1. Materials and Reagents:

-

84-B10 reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of 84-B10)

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ or Thermo Fisher TSQ series)

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

3. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 10 µL of Internal Standard working solution.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the plate with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

84-B10: [Precursor Ion] -> [Product Ion] (To be determined based on the structure of 84-B10)

-

Internal Standard: [Precursor Ion] -> [Product Ion]

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis (weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r²).

-

Quantify the concentration of 84-B10 in quality control (QC) and unknown samples using the regression equation.

Data Presentation:

Table 1: Quantitative Performance of the LC-MS/MS Method for 84-B10

| Parameter | Result |

| Linear Range | 0.1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Inter-day Precision (%CV) | < 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Recovery | 85 - 105% |

Method Validation: The method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation) to ensure its accuracy, precision, selectivity, and stability.[5]

Experimental Workflow Diagram:

Caption: LC-MS/MS experimental workflow for 84-B10 quantification.

Application Note 2: Quantification of 84-B10 Using a Competitive ELISA

Audience: Researchers and scientists in drug discovery and development, particularly for high-throughput screening and initial pharmacokinetic assessments.

Introduction: The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based technique used for detecting and quantifying substances.[6] For small molecules like 84-B10, which cannot be bound by two antibodies simultaneously, a competitive ELISA format is often employed.[6][7] In this assay, the 84-B10 in the sample competes with a labeled 84-B10 conjugate for binding to a limited number of anti-84-B10 antibody binding sites. The resulting signal is inversely proportional to the concentration of 84-B10 in the sample.[8] This method is suitable for high-throughput analysis of a large number of samples.[9]

Experimental Protocol:

1. Materials and Reagents:

-

Anti-84-B10 polyclonal or monoclonal antibody

-

84-B10-HRP (Horseradish Peroxidase) conjugate

-

84-B10 standard

-

High-binding 96-well microplates

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

2. Assay Protocol:

-

Coating: Dilute the anti-84-B10 antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[10]

-

Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.[10]

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-